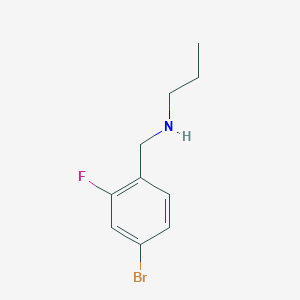

N-Propyl 4-bromo-2-fluorobenzylamine

Description

N-Propyl 4-bromo-2-fluorobenzylamine (CAS: 1094257-47-2, MFCD11204722) is a halogenated benzylamine derivative with a propylamine chain attached to a benzene ring substituted with bromine (Br) at the para-position (C4) and fluorine (F) at the ortho-position (C2). It is synthesized for applications in pharmaceutical and agrochemical research, particularly as a building block in drug discovery due to its electron-withdrawing substituents (Br and F), which influence reactivity and binding affinity. The compound has a purity of 97% (as reported by Combi-Blocks) and is structurally characterized by its benzylamine core .

Properties

IUPAC Name |

N-[(4-bromo-2-fluorophenyl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrFN/c1-2-5-13-7-8-3-4-9(11)6-10(8)12/h3-4,6,13H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZHLSQGBDVFBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655400 | |

| Record name | N-[(4-Bromo-2-fluorophenyl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094257-47-2 | |

| Record name | N-[(4-Bromo-2-fluorophenyl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction Using Borane-Tetrahydrofuran Complex

-

- 4-Bromo-2-fluorobenzonitrile (5 mmol) is dissolved in tetrahydrofuran (THF, 30 mL) and cooled to 0 °C.

- Borane-THF complex (1 M in THF, 15 mL) is added dropwise under stirring.

- The mixture is stirred at 0 °C for 20 minutes, then warmed to room temperature and stirred for 16 hours.

- Methanol is added dropwise to quench the reaction.

- The mixture is concentrated under reduced pressure.

- The residue is partitioned between aqueous sodium hydroxide (1 M) and ethyl acetate.

- The organic layer is separated and worked up to afford 4-bromo-2-fluorobenzylamine as a yellow oil.

-

- This method yields the primary amine intermediate, which can subsequently undergo N-alkylation with propyl halides or via reductive amination to produce N-propyl 4-bromo-2-fluorobenzylamine.

Catalytic Hydrogenation of Halogenated Oximes

An alternative and highly selective method involves catalytic hydrogenation of halogenated oximes to yield halogenated primary amines without dehalogenation.

Oxime Hydrogenation Method

-

- Halogenated oximes derived from 4-bromo-2-fluorobenzaldehyde or related precursors.

-

- Non-palladium noble metals or base metals supported on charcoal are preferred to avoid dehalogenation.

- Examples include platinum, rhodium, iridium, ruthenium, nickel, and cobalt catalysts.

- Catalyst loading typically ranges from 0.1 to 10 wt% relative to starting material, with 0.5 to 4 wt% being optimal.

-

- Hydrogenation is conducted at or near atmospheric pressure, room temperature preferred.

- Hydrogen supply can be via sparging or blanketing at 1–10 atm.

- Anhydrous organic solvents such as ethanol are used to minimize formation of secondary or tertiary amines.

- Reaction time varies but is generally sufficient to fully convert oxime to primary amine.

-

- High selectivity for primary amine formation.

- Minimal loss of halogen substituents.

- Reusable catalyst, which can improve in activity upon reuse.

- Straightforward product isolation by filtration and crystallization.

-

- The primary amine can be N-alkylated with n-propyl halides or via reductive amination to yield this compound.

N-Alkylation to Form N-Propyl Derivative

Following preparation of 4-bromo-2-fluorobenzylamine, the N-propyl group is introduced typically by:

-

- Reaction of the primary amine with propanal or propionaldehyde under reductive conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation).

-

- Reaction of the primary amine with n-propyl bromide or chloride in the presence of a base.

Both methods require careful control to avoid over-alkylation or side reactions.

Comparative Data Table of Preparation Methods

Research Findings and Practical Considerations

The borane reduction method is straightforward but involves handling reactive borane reagents and requires careful quenching and work-up to isolate the amine intermediate.

Catalytic hydrogenation of oximes offers a milder and more selective route, especially when using non-palladium noble metal catalysts supported on charcoal. This method minimizes halogen loss and is amenable to catalyst recycling, improving cost-effectiveness and sustainability.

The choice of solvent and reaction atmosphere is critical; anhydrous conditions and organic solvents prevent formation of unwanted secondary or tertiary amines.

N-alkylation methods to introduce the propyl group are well-established but must be optimized to prevent over-alkylation or formation of quaternary ammonium salts.

Analytical methods such as ^1H NMR, GC-MS, and HPLC are essential for monitoring reaction progress and confirming product purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-Propyl 4-bromo-2-fluorobenzylamine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, ethanol, acetonitrile.

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

Substitution: Various substituted benzylamines.

Oxidation: Imines, nitriles.

Reduction: Amines.

Scientific Research Applications

Chemistry: N-Propyl 4-bromo-2-fluorobenzylamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of halogenated benzylamines on biological systems. It can be used to investigate enzyme inhibition and receptor binding .

Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of N-Propyl 4-bromo-2-fluorobenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the benzene ring enhance its binding affinity and selectivity towards these targets. The propylamine group facilitates the formation of hydrogen bonds and other interactions, leading to the modulation of biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Functional Group Variations

The following table compares N-Propyl 4-bromo-2-fluorobenzylamine with analogous compounds, focusing on substituent positions, functional groups, and purity:

Key Observations:

Substituent Positions: The target compound’s 4-bromo-2-fluoro substitution contrasts with N-Propyl 2-bromo-6-fluorobenzylamine (2-Br, 6-F), which alters steric and electronic effects. Bromine at C4 in the target compound may enhance resonance stabilization compared to C2 in the latter .

Functional Groups :

- Replacement of the benzylamine group with a benzamide (e.g., Propyl 4-bromo-2-fluorobenzamide) reduces basicity and alters hydrogen-bonding capacity, impacting interactions with biological targets .

Purity and Synthesis: Purity levels range from 96% to 98% among Combi-Blocks compounds, suggesting minor variations in synthetic efficiency or purification protocols .

Physicochemical and Thermodynamic Properties

- Basicity : Benzylamines are generally more basic than benzamides due to the lone pair on the amine nitrogen.

- Thermal Stability : Halogen substituents (Br, F) may improve thermal stability by reducing electron density in the aromatic ring .

Biological Activity

N-Propyl 4-bromo-2-fluorobenzylamine is a compound that has garnered interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into its biological activity, including relevant studies, mechanisms, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a propyl group attached to a benzylamine structure, characterized by the presence of bromine and fluorine atoms on the aromatic ring. Its molecular formula is , with a molecular weight of approximately 246.12 g/mol. The unique combination of halogen substituents influences its chemical reactivity and biological activity, making it a subject of interest for various pharmacological applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several potential therapeutic areas:

1. Antidepressant Activity

2. Anticancer Potential

- Fluorinated compounds often demonstrate anticancer activity. The presence of both bromine and fluorine in this compound may enhance its interaction with biological targets involved in cancer pathways, although specific data on this compound's anticancer activity remain sparse.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally related compounds is essential. The following table summarizes key features of similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-2-fluorobenzylamine | Lacks the propyl group | |

| N-Ethyl 4-bromo-2-fluorobenzylamine | Ethyl group instead of propyl | |

| N-Methyl 4-bromo-2-fluorobenzylamine | Methyl group instead of propyl | |

| 4-Chloro-2-fluorobenzylamine | Contains chlorine instead of bromine |

This comparative analysis highlights how the presence of different alkyl groups and halogens can influence the biological properties of these compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-propyl 4-bromo-2-fluorobenzylamine, and how can reaction efficiency be optimized?

- Methodology :

- Start with 4-bromo-2-fluorobenzyl bromide (CAS RN 76283-09-5, MW 267.92) as a precursor .

- React with n-propylamine under nucleophilic substitution (SN2) conditions. Use polar aprotic solvents (e.g., DMF or acetonitrile) and a base (e.g., K₂CO₃) to deprotonate the amine and enhance reactivity.

- Optimization : Vary reaction temperature (60–100°C), stoichiometry (1:1.2 amine:alkylating agent), and catalyst (e.g., KI for bromide activation). Monitor progress via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- NMR : Confirm substitution patterns using ¹H/¹³C NMR. Fluorine (¹⁹F NMR) and bromine atoms will influence splitting patterns (e.g., coupling constants for ortho-fluorine) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺ expected at ~254.04 Da for C₁₀H₁₂BrFN) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% for most research-grade batches) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of the benzylamine core?

- Key Considerations :

- The 2-fluoro substituent directs electrophilic substitution to the para position, while the 4-bromo group is a potential leaving group for cross-coupling (e.g., Suzuki-Miyaura).

- Methodology :

- Use Pd catalysts (e.g., Pd(PPh₃)₄) for coupling with aryl boronic acids. Optimize solvent (toluene/EtOH) and base (Na₂CO₃) to minimize dehalogenation side reactions .

- For amination, employ Buchwald-Hartwig conditions with Xantphos ligands to enhance selectivity .

Q. How does the hydrochloride salt form of this compound influence solubility and stability in biological assays?

- Data-Driven Insights :

- Solubility : The hydrochloride salt (CAS 147181-08-6, MW 240.49) improves aqueous solubility (test in PBS at pH 7.4) but may aggregate in organic solvents. Pre-saturate DMSO stock solutions to avoid precipitation .

- Stability : Store at –20°C under inert gas. Monitor degradation via LC-MS; common by-products include debrominated analogs or oxidized amines .

Critical Analysis of Contradictions

- Molecular Weight Discrepancies : reports the hydrochloride salt (MW 240.49), while free base calculations suggest ~204.04 Da . Clarify salt vs. neutral form in experimental protocols.

- CAS RN Conflicts : lists multiple CAS numbers (e.g., 40914-13-4, 147181-08-6). Cross-reference with supplier documentation to confirm identity .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.